molecular formula C7HBr2F5S B14064730 1,3-Dibromo-2,4-difluoro-5-(trifluoromethylthio)benzene CAS No. 1806352-10-2

1,3-Dibromo-2,4-difluoro-5-(trifluoromethylthio)benzene

Cat. No.: B14064730
CAS No.: 1806352-10-2
M. Wt: 371.95 g/mol
InChI Key: FSBBEHKIEJHLBX-UHFFFAOYSA-N
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Description

1,3-Dibromo-2,4-difluoro-5-(trifluoromethylthio)benzene is an organic compound with the molecular formula C7HBr2F2SF3 It is a halogenated aromatic compound, characterized by the presence of bromine, fluorine, and trifluoromethylthio groups on a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dibromo-2,4-difluoro-5-(trifluoromethylthio)benzene typically involves multi-step organic reactionsThe reaction conditions often require the use of strong halogenating agents and catalysts to achieve the desired substitution pattern .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

1,3-Dibromo-2,4-difluoro-5-(trifluoromethylthio)benzene can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents (e.g., bromine, fluorine), catalysts (e.g., palladium, copper), and various solvents (e.g., dichloromethane, toluene). Reaction conditions often involve controlled temperatures and pressures to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while coupling reactions can produce larger aromatic systems .

Scientific Research Applications

1,3-Dibromo-2,4-difluoro-5-(trifluoromethylthio)benzene has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1,3-Dibromo-2,4-difluoro-5-(trifluoromethylthio)benzene depends on its specific applicationThese interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    1,3-Dibromo-5-fluorobenzene: Similar in structure but lacks the trifluoromethylthio group.

    1,4-Dibromo-2,5-difluorobenzene: Similar halogenation pattern but different substitution positions.

    1,3-Dibromo-2-difluoromethoxy-5-(trifluoromethylthio)benzene: Contains a difluoromethoxy group instead of difluoro .

Uniqueness

1,3-Dibromo-2,4-difluoro-5-(trifluoromethylthio)benzene is unique due to the presence of both bromine and fluorine atoms along with a trifluoromethylthio group. This combination of substituents imparts distinct chemical properties, such as increased reactivity and stability, making it valuable for various applications in research and industry .

Properties

CAS No.

1806352-10-2

Molecular Formula

C7HBr2F5S

Molecular Weight

371.95 g/mol

IUPAC Name

1,3-dibromo-2,4-difluoro-5-(trifluoromethylsulfanyl)benzene

InChI

InChI=1S/C7HBr2F5S/c8-2-1-3(15-7(12,13)14)6(11)4(9)5(2)10/h1H

InChI Key

FSBBEHKIEJHLBX-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=C1Br)F)Br)F)SC(F)(F)F

Origin of Product

United States

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